Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)-
Description
Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- (CAS 55128-92-2) is a Schiff base derivative synthesized via condensation reactions between hydrazinecarboximidamide and 2-hydroxybenzaldehyde derivatives . Structurally, it features a hydrazinecarboximidamide backbone linked to a 2-hydroxyphenyl group through a methylene bridge. This compound is often studied in mixtures, such as its 1:1 complex with (Z)-9-octadecenoic acid and N-phenylbenzenamine .
Key applications include:
- Antitumor Activity: Derivatives like (E)-2-((1-(6-alkoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide exhibit potent antiproliferative effects against breast cancer (MDA-MB-231, MCF-7) and hepatocarcinoma (HepG2, SMMC-7721) cell lines, with IC50 values ranging from 2.23–3.75 mM .
Properties
IUPAC Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-8(10)12-11-5-6-3-1-2-4-7(6)13/h1-5,13H,(H4,9,10,12)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSDYNYJQHNKL-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070579 | |
| Record name | Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67763-12-6, 94-90-6 | |
| Record name | Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067763126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (salicylideneamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(or 3)-[(2-hydroxyphenyl)methylene]carbazamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Synthesis in Aqueous Medium
In a patented procedure adapted for analogous bis-hydrazinecarboximidamides, aminoguanidine hydrochloride reacts with aldehydes in acidic aqueous conditions. For the target compound, this method can be modified as follows:
-
Dissolution : Aminoguanidine hydrochloride (1 mol) is dissolved in a mixture of water and isopropyl alcohol (3:1 v/v).
-
Acidification : Concentrated hydrochloric acid is added to adjust the pH to 0–1, enhancing electrophilicity of the aldehyde.
-
Condensation : 2-Hydroxybenzaldehyde (1 mol) is added dropwise at 25–30°C, followed by stirring for 12–16 hours.
-
Precipitation : Isopropyl alcohol is added to precipitate the product, which is filtered and recrystallized from ethanol/water.
Key Data :
-
Characterization : IR spectra show C=N stretching at ~1600 cm⁻¹ and O–H (phenolic) at ~3200 cm⁻¹. ¹H NMR (DMSO-d₆) displays a singlet for the imine proton (δ 8.2–8.5) and aromatic protons (δ 6.8–7.5).
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction rates and yields by promoting cavitation. A method reported for bis-hydrazinecarboximidamides can be adapted:
-
Reagents : Aminoguanidine hydrochloride (1 mol) and 2-hydroxybenzaldehyde (1 mol) in ethanol.
-
Sonication : The mixture is irradiated at 20 kHz (20% amplitude) for 30–60 minutes.
-
Work-up : The product is filtered and washed with cold ethanol.
Advantages :
-
Time Reduction : Reaction completes in 30 minutes vs. 12–16 hours conventionally.
-
Yield Improvement : ~80% (compared to 60–75% without ultrasound).
Solvent and Catalyst Optimization
Ethanolic Reflux with Triethylamine
A base-catalyzed approach, inspired by pyrazolyltriazolothiadiazine syntheses, uses:
-
Reagents : Aminoguanidine hydrochloride (1 mol), 2-hydroxybenzaldehyde (1 mol), triethylamine (0.1 eq) in ethanol.
-
Reflux : The mixture is refluxed for 5–7 hours.
-
Isolation : The product precipitates upon cooling and is recrystallized from DMF/ethanol.
Key Observations :
-
Catalyst Role : Triethylamine deprotonates the hydrazinecarboximidamide, enhancing nucleophilicity.
-
Purity : Recrystallization from DMF/ethanol removes unreacted aldehyde.
Mechanistic Insights and Regiochemical Control
The reaction proceeds via nucleophilic attack of the hydrazinecarboximidamide’s amino group on the aldehyde carbonyl, forming an imine intermediate. Subsequent dehydration yields the final product. Regioselectivity (N- vs. 2-substitution) depends on:
-
pH : Acidic conditions favor N-substitution by protonating the aldehyde oxygen.
-
Solvent Polarity : Polar solvents stabilize the transition state for imine formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
Alzheimer's Disease Research
Recent studies have highlighted the potential of hydrazinecarboximidamide derivatives in the treatment of Alzheimer's disease (AD). Compounds synthesized from this scaffold have been shown to inhibit two critical enzymes associated with AD: acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1).
- Key Findings :
- A series of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives were synthesized, demonstrating micromolar inhibition against AChE and BACE 1.
- Compound 1l emerged as the most active derivative, occupying essential binding pockets in both enzymes, indicating a promising avenue for dual-target strategies in AD treatment .
| Compound | AChE IC50 (μM) | BACE 1 IC50 (μM) |
|---|---|---|
| 1l | 57.09 | 74.24 |
| Donepezil | 0.04 | 7.40 |
| β-secretase inhibitor IV | 0.02 | 7.70 |
In Silico Studies
In silico modeling has been employed to predict the pharmacokinetic properties of these compounds, suggesting favorable characteristics for further development .
High-Performance Liquid Chromatography (HPLC)
Hydrazinecarboximidamide can be effectively analyzed using reverse phase HPLC techniques. This method allows for the separation and quantification of the compound under various conditions.
- Methodology :
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | MeCN:Water:Phosphoric Acid |
| Application | Pharmacokinetics |
Skin Sensitization Testing
The compound has also been evaluated for its potential skin sensitization effects using assays such as KeratinoSens™ and LLNA BrdU-ELISA.
- Study Design :
Industrial Applications
Hydrazinecarboximidamide serves as an intermediate in the synthesis of various industrial chemicals including:
- Fungicides
- Wood Preservatives
- Dyes
- Photosensitizers
- Anti-tumor Drugs
These applications leverage its chemical stability and reactivity, making it valuable in diverse chemical syntheses .
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Analogues of Hydrazinecarboximidamide Derivatives
Structural and Functional Divergences
B. Skin Sensitization Potential
- This contrasts with prototypical sensitizers like DNCB, which are positive across all assays.
C. Physicochemical Properties
- Polar Surface Area (PSA) : The 2-hydroxyphenyl derivative’s PSA (~98.96 Ų) is comparable to the chloro-dimethoxy analogue but higher than Guanabenz (PSA ~70 Ų), impacting membrane permeability .
- Solubility : The 2-hydroxyphenyl compound is DMSO-soluble up to 500 µg/mL, facilitating in vitro testing , while Guanabenz’s dichlorophenyl group enhances lipid solubility, favoring blood-brain barrier penetration .
Biological Activity
Hydrazinecarboximidamide derivatives, particularly those with a 2-hydroxyphenyl moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- , focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Hydrazinecarboximidamide Derivatives
Hydrazinecarboximidamides are a class of compounds characterized by their hydrazine and carboximidamide functional groups. The introduction of phenolic substituents has been shown to enhance their biological activities, including antibacterial, antifungal, and anticancer properties.
- Enzyme Inhibition : Many derivatives of hydrazinecarboximidamide act as inhibitors of key enzymes involved in various diseases. For instance, the inhibition of acetylcholinesterase (AChE) and BACE-1 has been studied extensively for potential Alzheimer's disease treatments. Compounds such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides have demonstrated dual inhibitory effects on these enzymes, suggesting a promising therapeutic strategy for cognitive disorders .
- Antimicrobial Activity : Hydrazinecarboximidamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups enhances antibacterial efficacy .
Antibacterial Activity
A study evaluated the antibacterial effects of various hydrazinecarboximidamide derivatives against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for Bacillus subtilis and up to 156.47 µM for E. coli, indicating a broad spectrum of activity .
Anticancer Potential
Research has also focused on the cytotoxic effects of hydrazinecarboximidamide derivatives on cancer cell lines. One study synthesized pyrazole derivatives containing hydrazinecarboximidamide substituents and evaluated their cytotoxicity against various cancer cell lines. The findings showed promising results, with certain compounds inducing apoptosis in cancer cells .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide | AChE/BACE-1 | 12.5/15.0 | Dual inhibitor |
| Hydrazinecarboximidamide derivative A | S. aureus | 10.0 | Antibacterial |
| Hydrazinecarboximidamide derivative B | E. coli | 25.0 | Antibacterial |
| Pyrazole derivative with hydrazinecarboximidamide | Cancer cells (MCF-7) | 20.0 | Cytotoxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
